molecular formula C22H18N2O4 B114321 Famoxadone CAS No. 131807-57-3

Famoxadone

Cat. No. B114321
M. Wt: 374.4 g/mol
InChI Key: PCCSBWNGDMYFCW-UHFFFAOYSA-N
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Description

Famoxadone is a fungicide used to protect agricultural products against various fungal diseases on fruiting vegetables, tomatoes, potatoes, curcurbits, lettuce, and grapes . It is often used in combination with cymoxanil .


Synthesis Analysis

An analytical procedure for the simultaneous determination of famoxadone and cymoxanil, by reversed phase high performance liquid chromatography based on the use of a monolithic C18 column has been developed and validated .


Molecular Structure Analysis

Famoxadone has a molecular formula of C22H18N2O4 and a molar mass of 374.39 . It is an oxazolidine-dione, which is different from most QoIs .


Chemical Reactions Analysis

Famoxadone can be analyzed using high performance liquid chromatography. The method involves the extraction of the active ingredients by sonication of the sample with acetonitrile and direct injection on a reversed phase liquid chromatographic system .


Physical And Chemical Properties Analysis

Famoxadone has a density of 1.327±0.06 g/cm3 (Predicted), a melting point of 140.3~141.8℃, a boiling point of 491.3±55.0 °C (Predicted), and a solubility of 0.243 mg-1 (pH 5), 0.011 mg l-1 (pH 7) at 20 °C .

Scientific Research Applications

1. Fungicidal Activity in Agriculture

  • Application Summary: Famoxadone is a chiral pesticide mainly applied to control fungal diseases on fruiting vegetables .
  • Methods of Application: The study performed a systemic assessment of the stereoselectivity of famoxadone in cucurbits and soil . A high-performance liquid chromatography (HPLC) method was established to determine the stereoselective degradation of famoxadone in two species of cucurbits (cucumber and chieh-qua) and in field soil .
  • Results: The bioactivities of R- (−)-famoxadone were 2.7–178 times higher than S- (+)-famoxadone toward five phytopathogens . The half-life values of famoxadone degradation were from 5.4 to 14.1 days, indicating that famoxadone was easily degraded .

2. Solvent-Mediated Polymorphic Transformation

  • Application Summary: Famoxadone has six polymorphs obtained from polymorph screening .
  • Methods of Application: The study conducted a solvent-mediated polymorphic transformation (SMPT) of famoxadone from the metastable Form II to the stable Form I in several mixed solvent systems at the temperature of 30 °C .
  • Results: The transformation process was monitored by Process Analytical Technologies. It was confirmed that the Form II to Form I polymorphic transformation is controlled by the Form I growth process .

3. Residue Distribution in Cucumber and Soil Ecosystem

  • Application Summary: Famoxadone and cymoxanil are investigated for their dissipation behavior and residue distribution in cucumber and soil ecosystem .
  • Methods of Application: The study used high-performance liquid chromatography equipped utilizing ultraviolet detector lamp (HPLC-UV) for investigating the dissipation behavior and residue distribution of famoxadone and cymoxanil in cucumber and soil ecosystem .
  • Results: The results of this study are not provided in the source .

Safety And Hazards

Famoxadone is harmful if swallowed and may cause irritation if it comes into contact with skin or eyes . It is very toxic to aquatic life .

Future Directions

The European Food Safety Authority (EFSA) provided a reasoned opinion on the review of the existing maximum residue limits (MRLs) for the active substance famoxadone . This suggests that future directions for famoxadone may involve further review and regulation of its use.

Relevant Papers The papers retrieved provide valuable information on the properties and uses of famoxadone . They highlight the need for continued research and regulation to ensure the safe and effective use of this fungicide.

properties

IUPAC Name

3-anilino-5-methyl-5-(4-phenoxyphenyl)-1,3-oxazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c1-22(16-12-14-19(15-13-16)27-18-10-6-3-7-11-18)20(25)24(21(26)28-22)23-17-8-4-2-5-9-17/h2-15,23H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCSBWNGDMYFCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)O1)NC2=CC=CC=C2)C3=CC=C(C=C3)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8034588
Record name Famoxadone
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Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pale cream-colored solid; [HSDB] White powder; [MSDSonline]
Record name Famoxadone
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Solubility

In water, 143 ug/L at pH 2; 191 ug/L at pH 3; 243 ug/L at pH 5; 111 ug/L at pH 7; 38 ug/L at pH 9, Solubility in acetone 274 g/L, acetonitrile 125 g/L, dichloromethane 239 g/L, ethyl acetate 125 g/L, hexane 0.0476 g/L, methanol 10.0 g/L, 1-octanol 1.87 g/L, toluene 13.3 g/L, In water, 0.052 mg/L (unbuffered water pH 7.8-8.9 at 20 °C)
Record name FAMOXADONE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7266
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Density

1.31 g/cu cm at 22 °C
Record name FAMOXADONE
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Vapor Pressure

4.80X10-9 mm Hg at 20 °C
Record name FAMOXADONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7266
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Famoxadone is an extremely potent inhibitor of mitochondrial electron transport acting at complex III in mitochondria from fungi, plants and mammals ... The site of inhibition is cytochrome b within the Qo domain which prevents transfer of electrons from cytochrome b to cytochrome c1.
Record name FAMOXADONE
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Product Name

Famoxadone

Color/Form

Pale cream powder

CAS RN

131807-57-3
Record name Famoxadone
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Record name Famoxadone [ISO:BSI]
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Record name Famoxadone
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Record name 2,4-Oxazolidinedione, 5-methyl-5-(4-phenoxyphenyl)-3-(phenylamino)
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Record name FAMOXADONE
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Record name FAMOXADONE
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Melting Point

140.3-141.8 °C
Record name FAMOXADONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7266
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

A mixture of 14.3 g of ethyl 2-(4-phenoxyphenyl)lactate (34 g of a mixture containing 14.3 g of ethyl 2-(4-phenoxyphenyl)lactate and 19.7 g of diphenyl ether), 9.7 g of 1,1'-carbonyldiimidazole and 100 mL of methylene chloride was agitated at 25° C. for 19 h. Water (0.30 mL) was added and the mixture was agitated for 15 min. Then, 5 mL of acetic acid and 7.4 g of phenylhydrazine were added. After agitating at 25° C. for 24 h, 100 mL of water was added. The pH was lowered to 2 with hydrochloric acid, and the aqueous layer was removed. After washing the methylene chloride layer with 50 mL of water, the solvent was evaporated under vacuum. The oily residue was mixed with 150 mL hexane and 15 mL of ethyl acetate, heated to 65° C., cooled to 20° C., and then filtered. The solids were washed with 100 mL of a mixture of 20 mL ethyl acetate and 80 mL of hexane and then dried. The title product (15.2 g) was obtained with a m.p. of 137-139° C.
Name
Quantity
0.3 mL
Type
solvent
Reaction Step One
Name
ethyl 2-(4-phenoxyphenyl)lactate
Quantity
14.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
mixture
Quantity
34 g
Type
reactant
Reaction Step Two
Name
ethyl 2-(4-phenoxyphenyl)lactate
Quantity
14.3 g
Type
reactant
Reaction Step Two
Quantity
19.7 g
Type
reactant
Reaction Step Two
Quantity
9.7 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
7.4 g
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of 5-methyl-5-(4-phenoxyphenyl)-3-phenylamino-2-thioxooxazolidin-4-one (2 g, 0.0051 moles) in 50 mls of acetone (0.1M) was treated at room temperature with a solution of KHSO5OXONE®, 4.72 g, 0.0154 moles) in 20 mls of water. The white slurry was heated at 50° C. for two hours then cooled to room temperature and filtered. The residue was washed with fresh acetone and the filtrates were evaporated under reduced pressure until all the acetone distilled away. The residue was dissolved in methylene chloride and washed with water and brine. The organic layer was dried (MgSO4), filtered, and evaporated to give the crude product. Recrystallization from 1-chlorobutane and petroleum ether afforded 1.68 g (88% of theoretical) of pure product as a white solid with a melting point of 140°-142° C.
Name
5-methyl-5-(4-phenoxyphenyl)-3-phenylamino-2-thioxooxazolidin-4-one
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Famoxadone
Reactant of Route 2
Reactant of Route 2
Famoxadone

Citations

For This Compound
3,690
Citations
DB Jordan, RS Livingston, JJ Bisaha… - Pesticide …, 1999 - Wiley Online Library
… Famoxadone is a preventative and curative fungicide … the purified enzyme suggested that famoxadone bound close to the … EPR studies on the binding of famoxadone to submitochondria …
Number of citations: 131 onlinelibrary.wiley.com
JA Sternberg, D Geffken, JB Adams Jr… - Pest Management …, 2001 - Wiley Online Library
… Famoxadone is a member of a new class of oxazolidinone … in the advancement of famoxadone to commercial development in the … that led to the discovery of famoxadone are described. …
Number of citations: 86 onlinelibrary.wiley.com
KM Jernberg, PW Lee - Pesticide science, 1999 - Wiley Online Library
… Famoxadone has a novel mode of action in that it inhibits electron transport in oxidative … fate of famoxadone in water and soil test systems. Studies were conducted using famoxadone …
Number of citations: 10 onlinelibrary.wiley.com
C Liu, D Qin, Y Zhao, C Pan, S Jiang, F Liu - … and Environmental Safety, 2010 - Elsevier
… of famoxadone in watermelon and soil. A field study was done to investigate the dissipation of famoxadone … This work would help the government to establish the MRL of famoxadone in …
Number of citations: 28 www.sciencedirect.com
N Andrieu, G Jaworska, JL Genet, G Bompeix - Crop Protection, 2001 - Elsevier
… to compare the action of famoxadone against these two pathogens to that of other fungicides using in vitro methods. The pre- and post-infection activity of famoxadone on grape downy …
Number of citations: 56 www.sciencedirect.com
R López-Ruiz, R Romero-González, AG Frenich - Environmental pollution, 2019 - Elsevier
The dissipation of famoxadone as well as the behaviour of its metabolites in environmental samples such as water and soil is a major concern. In this study, the dissipation of the target …
Number of citations: 15 www.sciencedirect.com
G Xu, X Jia, C Wu, X Liu, F Dong - Journal of Agricultural and Food …, 2021 - ACS Publications
In this study, the stereoselective bioactivity, acute toxicity, and environmental fate for famoxadone enantiomers were reported for the first time. Five representative pathogens (eg, …
Number of citations: 10 pubs.acs.org
ASH Derbalah, EB Belal, AH Massoud - Land Contamination and …, 2008 - academia.edu
… with famoxadone, using an enrichment technique. These isolates were evaluated for the detoxification of famoxadone … with famoxadone were used to isolate the famoxadonedegrading …
Number of citations: 17 www.academia.edu
A Angioni, L Porcu, F Dedola - Pest Management Science, 2012 - Wiley Online Library
… In Shiren tomatoes, fenamidone and famoxadone had an initial … , even though the PHIs of famoxadone and fenamidone were 10 … Moreover, fenamidone, famoxadone and fenhexamid …
Number of citations: 70 onlinelibrary.wiley.com
M Wang, Z Ji, J Xu, C Zhang, Y Yang, X Liang… - … Science and Pollution …, 2021 - Springer
… The fungicidal activity, ecotoxicological effects, and degradation behavior of famoxadone … of famoxadone was performed in cucurbits and soil. Famoxadone enantiomers presented …
Number of citations: 7 link.springer.com

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